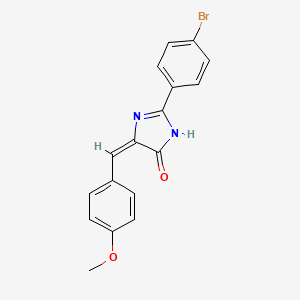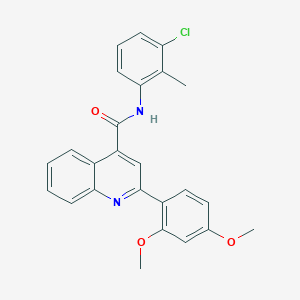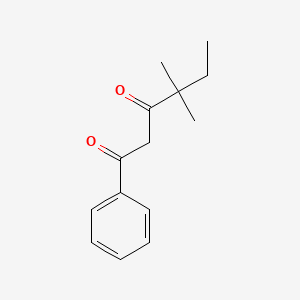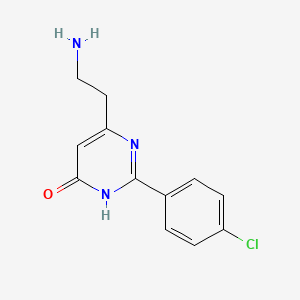![molecular formula C22H24N4O B3733343 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B3733343.png)
2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone
Overview
Description
2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone, also known as AZD7762, is a small molecule inhibitor that has gained attention in the field of cancer research due to its ability to enhance the efficacy of chemotherapy and radiotherapy.
Mechanism of Action
2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone is a potent and selective inhibitor of Chk1/2, which are key regulators of the DNA damage response pathway. Chk1/2 are activated in response to DNA damage and act to halt the cell cycle to allow for DNA repair. Inhibition of Chk1/2 by 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone prevents the cell cycle arrest, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone has been shown to sensitize a wide range of cancer cell lines to chemotherapy and radiotherapy, including breast, lung, colon, and pancreatic cancer cells. It has also been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and doxorubicin. In addition, 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone has been shown to exhibit anti-tumor activity in various animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone in lab experiments is its ability to sensitize cancer cells to chemotherapy and radiotherapy, which can lead to improved treatment outcomes. However, 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone has also been shown to have some limitations, including off-target effects and potential toxicity at high doses.
Future Directions
There are several potential future directions for the use of 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone in cancer research. One area of interest is the development of combination therapies using 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone and other targeted agents, such as PARP inhibitors or immune checkpoint inhibitors. Another potential direction is the development of biomarkers to predict which patients may benefit from 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone treatment. Finally, further research is needed to better understand the potential toxicities and off-target effects of 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone, as well as its potential use in combination with other therapies.
Scientific Research Applications
2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone has been extensively studied in preclinical and clinical trials for its ability to sensitize cancer cells to chemotherapy and radiotherapy. It has been shown to inhibit checkpoint kinases 1 and 2 (Chk1/2), which play a crucial role in DNA damage repair and cell cycle regulation. By inhibiting Chk1/2, 2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone can prevent cancer cells from repairing DNA damage caused by chemotherapy and radiotherapy, leading to increased cell death.
properties
IUPAC Name |
2-[4-(azepan-1-ylmethyl)phenyl]-4-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-21-15-20(19-7-3-4-12-23-19)24-22(25-21)18-10-8-17(9-11-18)16-26-13-5-1-2-6-14-26/h3-4,7-12,15H,1-2,5-6,13-14,16H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLLXTYBFHRZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC(=O)N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733268.png)

![N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B3733287.png)



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3733309.png)
![methyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B3733316.png)

![7-(2-furylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3733327.png)

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B3733339.png)
![6-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B3733349.png)
![1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733350.png)